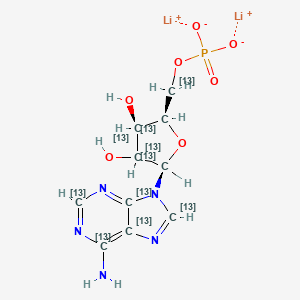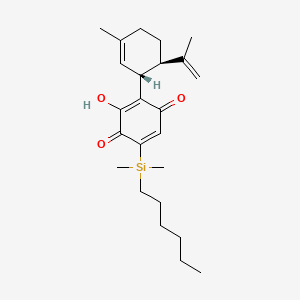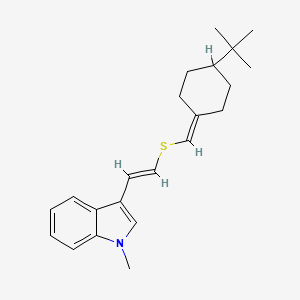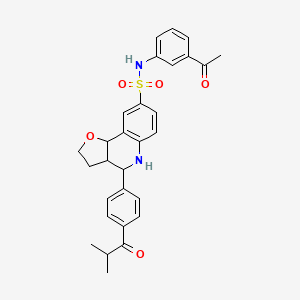
Mdm2/xiap-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mdm2/xiap-IN-3 is a dual inhibitor targeting both murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP). These proteins are crucial in regulating cell survival and apoptosis, making them significant targets in cancer therapy. This compound has shown promise in reducing the levels of MDM2 and XIAP proteins, thereby increasing the expression of p53, a tumor suppressor protein, leading to cancer cell death .
Méthodes De Préparation
The synthesis of Mdm2/xiap-IN-3 involves the use of a tetrahydroquinoline scaffold. The synthetic route includes several steps, starting from commercially available starting materials. The key steps involve the formation of the tetrahydroquinoline core, followed by functionalization to introduce the necessary substituents for dual inhibition of MDM2 and XIAP . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods would likely scale up these laboratory procedures, optimizing for cost, efficiency, and environmental impact.
Analyse Des Réactions Chimiques
Mdm2/xiap-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the tetrahydroquinoline scaffold, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its stability and reactivity.
Applications De Recherche Scientifique
Mdm2/xiap-IN-3 has several scientific research applications:
Chemistry: It serves as a model compound for studying dual inhibition mechanisms and developing new inhibitors targeting MDM2 and XIAP.
Biology: The compound is used to investigate the roles of MDM2 and XIAP in cell survival and apoptosis, providing insights into cancer biology.
Mécanisme D'action
Mdm2/xiap-IN-3 exerts its effects by binding to both MDM2 and XIAP, disrupting their interactions with other proteins. This leads to the degradation of MDM2 and XIAP proteins, resulting in the activation of p53. The increased levels of p53 promote apoptosis in cancer cells, inhibiting their growth and proliferation . The molecular targets and pathways involved include the ubiquitin-proteasome pathway, where MDM2 mediates the ubiquitination and degradation of p53, and the inhibition of caspase activity by XIAP .
Comparaison Avec Des Composés Similaires
Mdm2/xiap-IN-3 is unique due to its dual inhibitory activity against both MDM2 and XIAP. Similar compounds include:
These compounds highlight the potential of dual inhibitors in cancer therapy, with this compound standing out due to its specific scaffold and dual-targeting mechanism.
Propriétés
Formule moléculaire |
C29H30N2O5S |
|---|---|
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-4-[4-(2-methylpropanoyl)phenyl]-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide |
InChI |
InChI=1S/C29H30N2O5S/c1-17(2)28(33)20-9-7-19(8-10-20)27-24-13-14-36-29(24)25-16-23(11-12-26(25)30-27)37(34,35)31-22-6-4-5-21(15-22)18(3)32/h4-12,15-17,24,27,29-31H,13-14H2,1-3H3 |
Clé InChI |
UGXBYZCGWVTKDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=CC=C(C=C1)C2C3CCOC3C4=C(N2)C=CC(=C4)S(=O)(=O)NC5=CC=CC(=C5)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


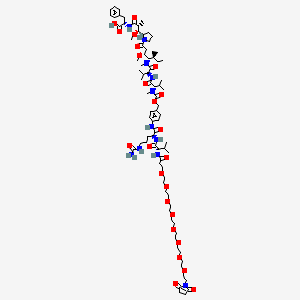
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)
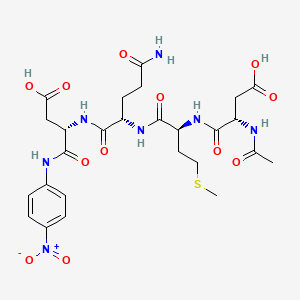


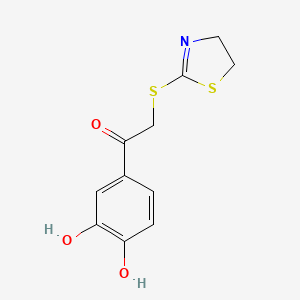
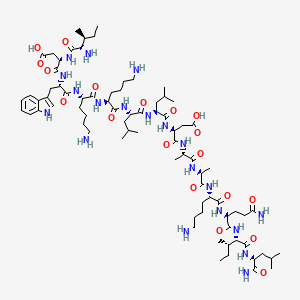

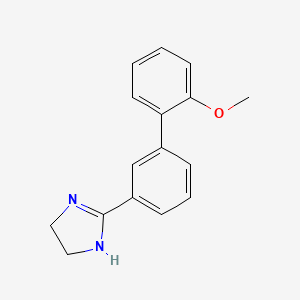
![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)

